molecular formula C7H12FNO2 B2652618 4-Fluoro-1-methylpiperidine-4-carboxylic acid CAS No. 1353498-52-8

4-Fluoro-1-methylpiperidine-4-carboxylic acid

Cat. No.: B2652618
CAS No.: 1353498-52-8
M. Wt: 161.176
InChI Key: FQCVRGQFNJITLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1-methylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H12FNO2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a fluorine atom and a carboxylic acid group makes this compound particularly interesting for various chemical and pharmaceutical applications.

Scientific Research Applications

4-Fluoro-1-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as an eye irritant and skin sensitizer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpiperidine-4-carboxylic acid typically involves the fluorination of 1-methylpiperidine followed by carboxylation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4-methylpiperidine hydrochloride
  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride
  • 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride

Uniqueness

4-Fluoro-1-methylpiperidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-fluoro-1-methylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCVRGQFNJITLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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